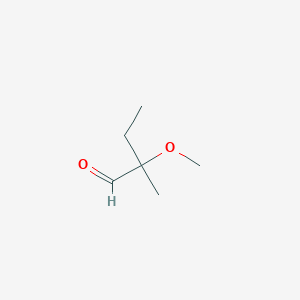

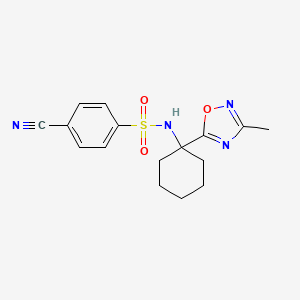

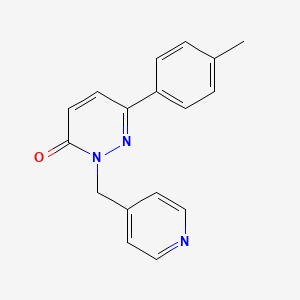

![molecular formula C20H23FN6O5 B2985387 ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 941887-58-7](/img/structure/B2985387.png)

ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23FN6O5 and its molecular weight is 446.439. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

One study focuses on the microwave-assisted synthesis of hybrid molecules containing different chemical moieties, including piperazine derivatives, and their evaluation for antimicrobial, antilipase, and antiurease activities. This research demonstrates the utility of such compounds in developing potential therapeutic agents with varied biological activities (Başoğlu et al., 2013).

Antagonist Activity of Bicyclic Derivatives

Another study elaborates on the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their 5-HT2 and alpha 1 receptor antagonist activities. This research underscores the potential of these compounds in the development of new pharmaceuticals targeting specific receptor pathways (Watanabe et al., 1992).

Anti-Inflammatory and Analgesic Agents

Further exploration into the synthesis of novel heterocyclic compounds derived from specific chemical precursors has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds are vital for the development of new anti-inflammatory drugs with fewer side effects (Abu‐Hashem et al., 2020).

Antimicrobial Activities of Triazole Derivatives

Research on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial properties highlights the potential of these compounds in combating microbial resistance. The study illustrates how structural modifications can enhance the antimicrobial efficacy of such molecules (Bektaş et al., 2007).

Herbicidal and Cytokinin Mimic Activities

Another interesting application is found in the synthesis of piperazine derivatives evaluated as potential herbicides and plant growth regulators. This research indicates the versatility of these compounds in agricultural applications, offering new avenues for the development of crop protection and enhancement agents (Stoilkova et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazine derivatives, have been reported to possess a broad spectrum of biological activities . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For example, TAK-242, a novel cyclohexene derivative, has been found to inhibit the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ in RAW264.7 cells . This suggests that the compound may have an impact on the cytokine signaling pathway.

Pharmacokinetics

One compound with a similar structure was found to possess a potent triple-acting pparα, -γ, and -δ agonist profile with an ec50 of 0029, 0013, and 0029 µM, respectively . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

For example, TAK-242 inhibited the phosphorylation of mitogen-activated protein kinases induced by LPS in a concentration-dependent manner . This suggests that the compound may have an impact on cellular signaling processes.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Propiedades

IUPAC Name |

ethyl 4-[2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O5/c1-2-32-20(31)24-9-7-23(8-10-24)16(28)13-27-18(30)17(29)26-12-11-25(19(26)22-27)15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOZSVIIFUNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)

![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)

![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)